1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyrazole ring with a cyclopenta[d]pyrimidine moiety
Preparation Methods
The synthesis of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often require the use of a base such as triethylamine and may involve heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the cyclopenta[d]pyrimidine moiety, potentially converting it to a dihydropyrimidine derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
Similar compounds to 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid include other cyclopenta[d]pyrimidine derivatives and pyrazole-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Cyclopenta[b]pyridine derivatives: These compounds have a similar bicyclic structure but differ in the heteroatoms present and their substitution patterns.
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, affecting their chemical and biological properties.
Properties
Molecular Formula |
C12H12N4O2 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c1-7-13-9-4-2-3-8(9)11(14-7)16-6-5-10(15-16)12(17)18/h5-6H,2-4H2,1H3,(H,17,18) |
InChI Key |
MVMXVJJRCNSTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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